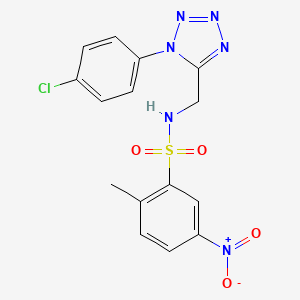

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide

Descripción

This compound features a 1-(4-chlorophenyl)-tetrazole core linked via a methyl group to a 2-methyl-5-nitrobenzenesulfonamide moiety.

Propiedades

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN6O4S/c1-10-2-5-13(22(23)24)8-14(10)27(25,26)17-9-15-18-19-20-21(15)12-6-3-11(16)4-7-12/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBZIGNOVFTKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole intermediate is then coupled with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification steps such as recrystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products depend on the nucleophile used, resulting in various substituted sulfonamides.

Aplicaciones Científicas De Investigación

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Mecanismo De Acción

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to changes in cellular pathways, resulting in the compound’s observed effects .

Comparación Con Compuestos Similares

Substituent Variations on the Tetrazole Core

Functional Group Modifications

- Thioacetamide derivative (): Structure: 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide. Impact: The thioacetamide group (vs. sulfonamide) reduces hydrogen-bond donor capacity, which might diminish interactions with polar biological targets .

- Indole-ethanamine derivative (): Structure: N-[(4-Chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl]-2-methyl-1H-indole-3-ethanamine.

Pharmacologically Relevant Analogs ()

- Losartan and Valsartan :

- Structure: Tetrazole-linked biphenyl derivatives with carboxylic acid or tetrazole groups.

- Impact: These angiotensin II receptor antagonists highlight the importance of tetrazole in drug design. The target compound’s nitro-sulfonamide group may offer unique pharmacokinetic profiles compared to the carboxylic acid in losartan .

Tetrazole Formation

- Ugi-Azide Reaction () :

- Used to synthesize 1,5-disubstituted tetrazoles. For example, compound 10a (N-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)prop-2-yn-1-amine) is synthesized via this method in 66–96% yields .

- Comparison: The target compound may require post-synthetic sulfonylation, whereas Ugi-Azide products often incorporate amines or amides directly.

Sulfonylation and Nitration

- Nitration in HNO3 (): Example: Synthesis of N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazole-5 (4H)-alkylene)nitramine using 100% HNO3. Relevance: The nitro group in the target compound could be introduced via similar nitration conditions, though yields (e.g., 65% in ) may vary based on substrate sensitivity .

Physicochemical Properties

Actividad Biológica

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H12ClN5O2S

- Molecular Weight : 305.77 g/mol

- IUPAC Name : N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some compounds acting as effective acetylcholinesterase inhibitors .

Antitumor Activity

Research has demonstrated that tetrazole derivatives possess antitumor properties. The mechanism often involves the inhibition of specific kinases associated with tumor growth, such as BRAF(V600E) and EGFR, which are critical in various cancers . The presence of the tetrazole moiety is believed to enhance the compound's interaction with these targets.

Inhibition of Enzymatic Activity

The compound has shown potential in inhibiting enzymes related to various biological pathways. For example, it may inhibit urease activity, which is crucial for the survival of certain pathogens in the host environment . This inhibition can lead to therapeutic applications in treating infections caused by urease-producing bacteria.

Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several sulfonamide derivatives for their antimicrobial efficacy. The results indicated that compounds with a similar structure to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide exhibited varying degrees of antibacterial activity, particularly against Bacillus subtilis and Escherichia coli .

| Compound | Activity Against Bacillus subtilis | Activity Against Escherichia coli |

|---|---|---|

| Compound A | Moderate | Weak |

| Compound B | Strong | Moderate |

| N-(4-Chlorophenyl) Derivative | Strong | Moderate |

Study 2: Antitumor Mechanisms

Another study focused on the antitumor mechanisms of tetrazole-containing compounds. It was found that these compounds could effectively inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways . The study highlighted the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.